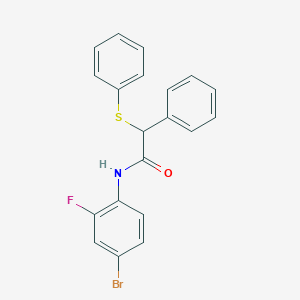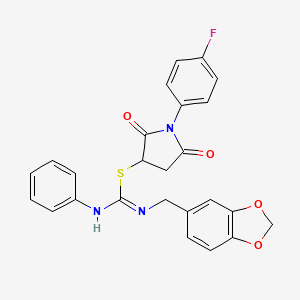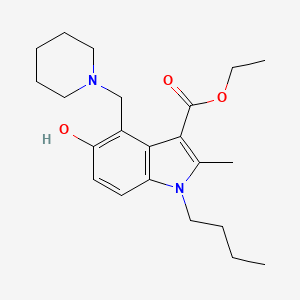
N-butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, N-Butyl-3-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)propanamide, and is commonly abbreviated as BDP.
作用機序
BDP functions as a fluorescent probe by undergoing a reaction with ROS that results in the emission of light. This reaction is known as a redox reaction, and it is initiated by the transfer of an electron from the ROS to the BDP molecule. This reaction results in the formation of a highly fluorescent compound that can be easily detected using a variety of imaging techniques.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. BDP has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of a variety of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using BDP in scientific research is its high sensitivity and specificity for ROS. This makes it an ideal tool for studying the mechanisms of oxidative stress and cell death. However, BDP also has a number of limitations, including its relatively high cost and the need for specialized equipment for detection.
将来の方向性
There are a number of potential future directions for research involving BDP. One promising area of research involves the development of new BDP derivatives with improved properties, such as increased sensitivity or reduced toxicity. Another area of research involves the development of new imaging techniques that can be used to detect BDP in living cells. Finally, BDP may also have potential applications in the development of new therapies for a variety of diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, BDP is a compound that has been extensively studied for its potential applications in scientific research. It functions as a fluorescent probe for the detection of ROS in living cells and has a number of potential applications in the study of oxidative stress and cell death. While BDP has a number of advantages for use in scientific research, it also has some limitations that must be taken into account. Overall, the future looks bright for research involving BDP, and there are a number of exciting potential applications for this compound in the years to come.
合成法
BDP can be synthesized using a variety of methods, including the reaction of N-butylpropanamide with phthalic anhydride and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using a variety of techniques, including recrystallization and chromatography.
科学的研究の応用
BDP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BDP as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. BDP has also been used as a tool for studying the mechanisms of cell death and apoptosis.
特性
IUPAC Name |
N-butyl-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-3-9-16-13(18)8-10-17-14(19)11-6-4-5-7-12(11)15(17)20/h4-7H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSKSWAJROKOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)

methyl]amine](/img/structure/B5204163.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)

![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)